6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound with the molecular formula C11H10ClN3O2 This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloroanilino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-chloroaniline with a suitable pyrimidine precursor. One common method includes the condensation of 2-chloroaniline with 3-methyluracil under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-(2-Fluoroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-(2-Iodoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
112069-51-9 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
6-(2-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-5-3-2-4-7(8)12/h2-6,13H,1H3,(H,14,17) |
InChI Key |
JBPPEFUKGXLWPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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